molecular formula C13H15ClFNO4 B3092852 2-((Tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid CAS No. 1236349-77-1

2-((Tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid

Cat. No.: B3092852
CAS No.: 1236349-77-1
M. Wt: 303.71 g/mol
InChI Key: VDJNAHJXLUXEJK-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid (CAS: 1236349-77-1) is a Boc-protected amino acid derivative with the molecular formula C₁₃H₁₅ClFNO₄ and a molecular weight of 303.71 g/mol . It serves as a critical building block in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediate preparation. The tert-butoxycarbonyl (Boc) group acts as a temporary protecting group for the amine functionality, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) while preserving other sensitive functional groups .

The compound features a halogenated aromatic ring (4-chloro-3-fluorophenyl), which enhances lipophilicity and metabolic stability compared to non-halogenated analogs. Its safety profile includes hazards such as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling under inert atmospheres at room temperature .

Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJNAHJXLUXEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino compound.

    Introduction of the 4-chloro-3-fluorophenyl Group: The protected amino compound is then reacted with 4-chloro-3-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the 4-chloro-3-fluorophenyl group.

    Formation of the Acetic Acid Moiety: The resulting intermediate is then subjected to hydrolysis under acidic conditions to remove the protecting group and form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted products with various functional groups.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen vs. Hydroxyl Substituents

  • The 4-chloro-3-fluorophenyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to the 4-hydroxyphenyl analog (logP ~1.8), enhancing membrane permeability in drug candidates . However, the hydroxyl variant exhibits higher aqueous solubility due to hydrogen bonding, making it suitable for polar environments.

Boc vs. Fmoc Protecting Groups

  • The Boc group is acid-labile (removed with HCl or TFA), while the Fmoc group (in C₂₃H₁₇ClFNO₄) is base-sensitive (cleaved with piperidine). This orthogonal protection enables multi-step syntheses, such as in peptide chain elongation .

Aromatic Ring Modifications

  • Replacement of the phenyl ring with 3-thiophenyl (CAS: 40512-57-0) introduces sulfur, altering electronic properties (e.g., π-π stacking interactions) and enabling coordination with metal catalysts in cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((Tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of the amino group, followed by coupling with a substituted phenylacetic acid derivative. A key step involves cleavage of tert-butyl esters using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), as described in tert-butyl ester cleavage protocols . For analogous fluorophenyl derivatives, LiOH in tetrahydrofuran (THF)/water mixtures is effective for deprotection, yielding crude products that require acidification and extraction . Challenges include optimizing reaction time (e.g., 2–5 hours) and avoiding side reactions such as racemization.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the Boc-protected amino group and aryl substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight. For resolving ambiguities in stereochemistry or crystal packing, X-ray crystallography is recommended, as structural misassignments in similar compounds have been corrected via crystallographic validation . Purity can be assessed via HPLC with UV detection (λ = 210–254 nm).

Advanced Research Questions

Q. What strategies mitigate side reactions during Boc deprotection in fluorinated arylacetic acid derivatives?

  • Methodological Answer : Side reactions like acid-catalyzed ring halogenation or aryl-F bond cleavage can occur during TFA-mediated deprotection. To minimize these, researchers should:

  • Use milder acids (e.g., diluted HCl in dioxane) for sensitive substrates.
  • Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions before over-exposure to acidic conditions.
  • Purify intermediates via flash chromatography using gradients of ethyl acetate/hexane to remove halogenated byproducts .

Q. How can computational modeling aid in predicting the reactivity of the 4-chloro-3-fluorophenyl moiety in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the chloro-fluoro substituents. For example:

  • The electron-withdrawing nature of the 4-Cl-3-F group increases the electrophilicity of the adjacent carbonyl carbon, favoring nucleophilic attack.
  • Solvent effects (e.g., THF vs. DMF) on transition-state energies can be simulated to optimize reaction media .

Q. What analytical techniques resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping peaks for Boc and aryl protons) can be addressed by:

  • Variable-temperature NMR to distinguish dynamic effects.
  • 2D techniques (HSQC, HMBC) to correlate ¹H-¹³C couplings and confirm connectivity.
  • Comparing experimental data with simulated spectra from computational tools like ACD/Labs or ChemDraw .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((Tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid
Reactant of Route 2
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2-((Tert-butoxycarbonyl)amino)-2-(4-chloro-3-fluorophenyl)acetic acid

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